![molecular formula C17H15N3O4S B2398742 N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-72-4](/img/structure/B2398742.png)
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is being developed for the treatment of Huntington's disease (HD). HD is a neurodegenerative disorder that is caused by the expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of the toxic protein and potentially slowing down the progression of the disease.
Scientific Research Applications
Antineoplastic Agents
Benzamide derivatives have been studied for their antineoplastic (anti-cancer) properties. For instance, the design and evaluation of certain benzamide compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis (Zhou et al., 2008).
Antiviral Research
Research into benzamide-based compounds has also extended into antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). These findings highlight the potential of benzamide derivatives in developing treatments for viral infections (Hebishy et al., 2020).
Antipsychotic Development
Another application of benzamide derivatives is in the development of antipsychotic medications. Heterocyclic analogues of benzamides have been evaluated for their potential as antipsychotic agents, showing promising in vitro and in vivo activities. These compounds have been assessed for their binding to dopamine D2 and serotonin 5-HT receptors, crucial targets in antipsychotic drug development (Norman et al., 1996).
Anti-inflammatory and Analgesic Research
Benzamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds have shown high activity in this field, providing a basis for the development of new analgesic and anti-inflammatory drugs. These studies contribute to understanding the structure-activity relationship and optimizing the therapeutic properties of benzamide derivatives (Salgın-Gökşen et al., 2007).
Hyperglycemic-Hypoglycemic Activity
Research into N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a related class of compounds, has explored their effects on blood glucose levels, revealing both hyperglycemic and hypoglycemic activities. These findings indicate the potential for developing new treatments for diabetes and related metabolic disorders (Yeung & Knaus, 1987).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLKLUBVBRVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.